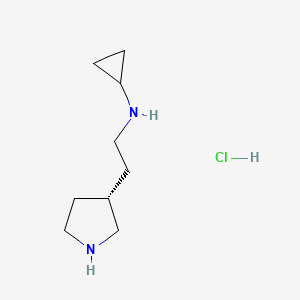
4-Morpholineacetamide, N-(2-((phenylamino)carbonyl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Morpholineacetamide, N-(2-((phenylamino)carbonyl)phenyl)- is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its morpholine ring, which is a six-membered ring containing one nitrogen atom and five carbon atoms, and its phenylamino carbonyl group, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholineacetamide, N-(2-((phenylamino)carbonyl)phenyl)- typically involves the reaction of morpholine with acetamide derivatives. One common method includes the reaction of 2-chloro-N-(2-fluoro-3-(morpholine-4-carbonyl)phenyl)acetamide with ammonium thiocyanate in ethanol under reflux conditions . Another method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .
Industrial Production Methods
Industrial production of this compound often employs solvent-free reactions or fusion methods. For example, the solvent-free reaction of aryl amines with ethyl cyanoacetate is a widely used method . This approach is favored for its efficiency and cost-effectiveness in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Morpholineacetamide, N-(2-((phenylamino)carbonyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Applications De Recherche Scientifique
4-Morpholineacetamide, N-(2-((phenylamino)carbonyl)phenyl)- has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-Morpholineacetamide, N-(2-((phenylamino)carbonyl)phenyl)- involves its interaction with specific molecular targets and pathways. For instance, as a DHFR inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis . This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine derivatives: These compounds also contain nitrogen heterocycles and are widely used in medicinal chemistry.
Cyanoacetamide derivatives: Known for their diverse biological activities and synthetic utility.
Uniqueness
4-Morpholineacetamide, N-(2-((phenylamino)carbonyl)phenyl)- is unique due to its specific combination of a morpholine ring and a phenylamino carbonyl group. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
38520-97-7 |
|---|---|
Formule moléculaire |
C19H21N3O3 |
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
2-[(2-morpholin-4-ylacetyl)amino]-N-phenylbenzamide |
InChI |
InChI=1S/C19H21N3O3/c23-18(14-22-10-12-25-13-11-22)21-17-9-5-4-8-16(17)19(24)20-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,20,24)(H,21,23) |
Clé InChI |
GMSDNTHEHRFWRX-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CC(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3 |
Solubilité |
39.1 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


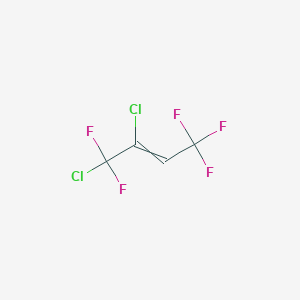


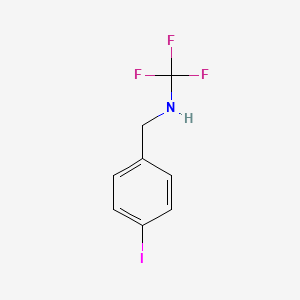
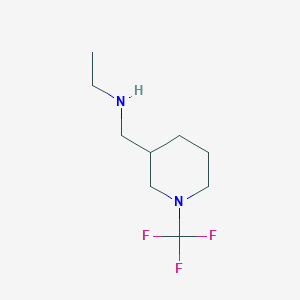
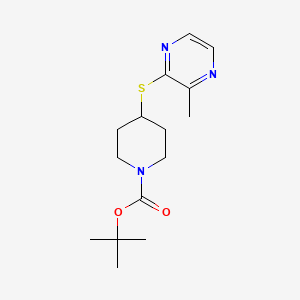

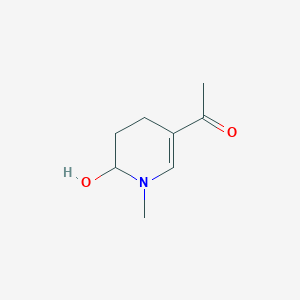

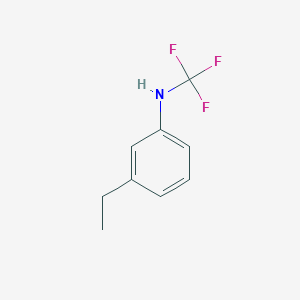
![Ethyl 3-[(2-chloro-5-nitrophenyl)amino]-3-ethoxyacrylate](/img/structure/B13954026.png)

![N-(4-chlorophenyl)-N-{1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl}propionamide hydrochloride](/img/structure/B13954065.png)
